N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Overview
Description
N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound that features a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves the reaction of 1-methylpiperazine with 3-chloro-4-(4-methylpiperazine-1-carbonyl)phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine derivatives: These compounds share the piperazine moiety and exhibit similar chemical properties.
Sulfonamide derivatives: Compounds containing the sulfonamide group, which are known for their antibacterial properties.
Uniqueness
N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is unique due to the presence of both the piperazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-16-6-8-18(9-7-16)14(19)12-5-4-11(10-13(12)15)17(2)22(3,20)21/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMDKSGOECFFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N(C)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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